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Compound of Interest

Compound Name: NH2-Ph-C4-acid-NH2-Me

Cat. No.: B11885598

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional molecule NH2-Ph-
C4-acid-NH2-Me, also known as 4-(4-(aminomethyl)phenyl)butanoic acid methyl ester. This
compound is of significant interest to the research community, particularly in the field of
targeted protein degradation, where it serves as a crucial linker component in the design of
Proteolysis Targeting Chimeras (PROTACS).

Commercial Availability

NH2-Ph-C4-acid-NH2-Me is commercially available from various chemical suppliers, often
marketed under the synonym PROTAC Linker 31. Researchers can procure this compound for

research and development purposes. Key identifying information and typical product
specifications are summarized below.
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Identifier Value Source
4-(4-
Chemical Name (aminomethyl)phenyl)butanoic

acid methyl ester

Synonym PROTAC Linker 31 [11[2][3]
CAS Number 1263819-48-2 [1][2]
Molecular Formula C12H18N202 [1112]
Molecular Weight 222.28 g/mol [1][2]
Purity Typically 295% [2][4]

N Store at -20°C or -5°C, keep in
Storage Conditions ] ) [1112]14]
dry and avoid sunlight

Table 1: Commercial Availability and Properties of NH2-Ph-C4-acid-NH2-Me

Supplier Product Name/Number

TargetMol T18624

Huateng Pharma

Biopharma PEG 12458

MedChemExpress

CymitQuimica

Table 2: Example Suppliers of NH2-Ph-C4-acid-NH2-Me

Biological Role and Application in PROTAC
Technology

NH2-Ph-C4-acid-NH2-Me is an alkyl chain-based bifunctional linker used in the synthesis of
PROTACSs.[1][3] PROTACSs are heterobifunctional molecules that consist of two ligands
connected by a linker.[5] One ligand binds to a target protein of interest (POI), while the other
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recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it
for degradation by the cell's natural disposal system, the ubiquitin-proteasome system (UPS).

[2][5]

The UPS is a critical cellular pathway for the degradation of unwanted or misfolded proteins.
The process involves a cascade of enzymatic reactions mediated by ubiquitin-activating
enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[2] The E3 ligase
is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it.
Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[5]

PROTACSs effectively hijack this endogenous system to selectively eliminate target proteins,
offering a powerful strategy for therapeutic intervention, particularly in oncology.[2] The linker
component of a PROTAC, such as NH2-Ph-C4-acid-NH2-Me, plays a crucial role in
determining the efficacy of the resulting degrader molecule by influencing the formation and
stability of the ternary complex between the POI and the E3 ligase.
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Figure 1: The mechanism of action of a PROTAC utilizing a linker like NH2-Ph-C4-acid-NH2-
Me to induce targeted protein degradation via the ubiquitin-proteasome system.

Proposed Experimental Protocol for Synthesis

While specific, detailed synthesis protocols for NH2-Ph-C4-acid-NH2-Me are not readily

available in the public domain, a plausible synthetic route can be proposed based on
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established organic chemistry principles. The following multi-step synthesis starts from the
commercially available 4-(4-cyanophenyl)butanoic acid.

G-(4-cyanophenyl)butanoic acid Esterification Methyl 4-(4-cyanophenyl)butanoate Nitrile Reduction NH2-Ph-C4-acid-NH2-Me

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for NH2-Ph-C4-acid-NH2-Me.

Step 1: Esterification of 4-(4-cyanophenyl)butanoic acid

This step involves the conversion of the carboxylic acid to its corresponding methyl ester. A
standard Fischer esterification is a suitable method.

Materials and Reagents:

4-(4-cyanophenyl)butanoic acid

e Anhydrous methanol (MeOH)

e Concentrated sulfuric acid (H2SOa4) or Thionyl chloride (SOCIz2)

e Sodium bicarbonate (NaHCO3) solution (saturated)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)

» Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

» Dissolve 4-(4-cyanophenyl)butanoic acid in an excess of anhydrous methanol in a round-
bottom flask.

o Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric
acid (or a stoichiometric amount of thionyl chloride dropwise).
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» Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
» Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, cool the mixture and remove the excess methanol under
reduced pressure.

» Neutralize the residue with a saturated solution of sodium bicarbonate.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or
magnesium sulfate.

« Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 4-
(4-cyanophenyl)butanoate.

e The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of Methyl 4-(4-cyanophenyl)butanoate
to NH2-Ph-C4-acid-NH2-Me

This step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation
is a common and effective method for this transformation.

Materials and Reagents:

Methyl 4-(4-cyanophenyl)butanoate

Palladium on carbon (10% Pd/C) or Raney Nickel

Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

Hydrogen gas (Hz)

Filtration agent (e.g., Celite®)

Procedure:
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Dissolve methyl 4-(4-cyanophenyl)butanoate in a suitable anhydrous solvent in a
hydrogenation vessel.

Carefully add the catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere (e.g.,
nitrogen or argon).

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at
room temperature.

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert
gas.

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter
cake with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield the crude NH2-Ph-C4-acid-NH2-Me.

The final product can be purified by column chromatography or recrystallization if necessary.

Safety Information

A complete Safety Data Sheet (SDS) should be consulted before handling NH2-Ph-C4-acid-
NH2-Me or any of the reagents mentioned in the synthesis protocol. General safety

precautions include:

Working in a well-ventilated fume hood.

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat.

Avoiding inhalation, ingestion, and skin contact.

In case of exposure, follow the first-aid measures outlined in the SDS.[6]
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This technical guide provides a starting point for researchers interested in utilizing NH2-Ph-C4-
acid-NH2-Me in their work. The commercial availability of this linker facilitates its direct use in
the synthesis of PROTACS, while the proposed synthetic route offers a viable path for its in-
house preparation. As the field of targeted protein degradation continues to evolve, the
strategic application of well-defined linkers like NH2-Ph-C4-acid-NH2-Me will remain a
cornerstone of rational degrader design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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